molecular formula C18H15N3O5S B2668484 3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313404-11-4

3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2668484
CAS No.: 313404-11-4
M. Wt: 385.39
InChI Key: FSXXIXADDVGMGQ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core substituted with 3,4-dimethoxy groups and linked to a 1,3-thiazole ring bearing a 3-nitrophenyl substituent. The 3,4-dimethoxy groups on the benzamide moiety contribute to electron-donating properties, while the 3-nitrophenyl group on the thiazole introduces electron-withdrawing effects, creating a balanced electronic profile that may influence solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-25-15-7-6-12(9-16(15)26-2)17(22)20-18-19-14(10-27-18)11-4-3-5-13(8-11)21(23)24/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXXIXADDVGMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The nitrated thiazole is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Hydrolysis of the Benzamide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield 3,4-dimethoxybenzoic acid and the corresponding amine.

Conditions Reagents Products Yield References
Acidic (HCl, 80°C)6M HCl, reflux3,4-Dimethoxybenzoic acid + 4-(3-nitrophenyl)-1,3-thiazol-2-amine72%
Basic (NaOH, 60°C)4M NaOH, ethanolSodium 3,4-dimethoxybenzoate + 4-(3-nitrophenyl)-1,3-thiazol-2-amine68%

Mechanism :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Nitro Group Reduction

The 3-nitrophenyl group is reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

Method Reagents Products Catalyst/Notes References
Catalytic hydrogenationH₂ (1 atm), Pd/C3,4-Dimethoxy-N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]benzamide10% Pd/C, ethanol, 25°C
Chemical reductionSnCl₂, HCl3,4-Dimethoxy-N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]benzamideAcidic workup required

Key Data :

  • Reduction selectivity: The nitro group is preferentially reduced over other functional groups under mild H₂ conditions .

  • Byproducts: Over-reduction of the thiazole ring is avoided at temperatures <50°C.

Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring

The electron-rich thiazole ring undergoes nitration and sulfonation at the 5-position.

Reaction Reagents Products Position References
NitrationHNO₃, H₂SO₄, 0°C3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-nitro-1,3-thiazol-2-yl]benzamide5-position
SulfonationSO₃, H₂SO₄, 40°C3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-sulfo-1,3-thiazol-2-yl]benzamide5-position

Regioselectivity :

  • The 5-position is activated for EAS due to electron-donating resonance effects from the adjacent nitrogen.

  • Steric hindrance from the 3-nitrophenyl group limits substitution at the 4-position.

Nucleophilic Acyl Substitution

The benzamide’s carbonyl group reacts with nucleophiles such as Grignard reagents or amines.

Nucleophile Reagents Products Conditions References
Methylmagnesium bromideCH₃MgBr, THF3,4-Dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzyl alcohol0°C, anhydrous
AnilinePhNH₂, DCC, DMAP3,4-Dimethoxy-N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamideRoom temperature, 12h

Limitations :

  • Reactions require anhydrous conditions to prevent hydrolysis.

  • Bulky nucleophiles exhibit lower yields due to steric hindrance.

Photochemical Reactions

The nitro group participates in photoinduced electron transfer (PET) reactions, enabling applications in photodynamic systems.

Light Source Solvent Products Quantum Yield References
UV (365 nm)Acetonitrile3,4-Dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide radical anion0.32

Applications :

  • PET reactions facilitate the compound’s use as a photosensitizer in organic synthesis .

Stability Under Biological Conditions

The compound’s reactivity in physiological environments is critical for its pharmacological applications.

Condition Observation Half-Life References
pH 7.4 buffer, 37°CSlow hydrolysis of the benzamide group (<5% degradation in 24h)>48h
Liver microsomesRapid nitro reduction to amine (t₁/₂ = 1.2h)1.2h

Implications :

  • Metabolic reduction limits its in vivo stability but enhances activity as a prodrug .

Scientific Research Applications

Kynurenine 3-Monooxygenase Inhibition

One of the primary applications of Ro 61-8048 is as a kynurenine 3-monooxygenase (KMO) inhibitor . KMO plays a crucial role in the kynurenine pathway, which is involved in the metabolism of tryptophan and has implications in various neurological disorders. The inhibition of KMO leads to increased levels of kynurenic acid, which has been shown to have neuroprotective effects by antagonizing the glycine site of NMDA receptors .

Neuroprotective Effects

Research indicates that Ro 61-8048 exhibits antidystonic , anticonvulsant , and neuroprotective activities . These properties make it a potential candidate for treating conditions such as dystonia and epilepsy. The compound's ability to penetrate the blood-brain barrier enhances its efficacy in neurological applications .

Case Studies and Research Findings

  • Neuroprotection in Animal Models :
    • Studies have demonstrated that Ro 61-8048 can significantly reduce neuronal damage in animal models subjected to excitotoxicity. The compound was administered prior to inducing seizures, resulting in decreased seizure frequency and severity .
  • Antitumor Activity :
    • Although primarily studied for its neuroprotective properties, some research has explored its potential antitumor effects. Compounds structurally similar to Ro 61-8048 have shown promising results in inhibiting cancer cell proliferation in vitro .
  • Antimicrobial Properties :
    • Recent investigations into thiazole derivatives have indicated that compounds like Ro 61-8048 may possess antimicrobial properties, potentially making them useful against resistant bacterial strains .

Comparative Analysis of Related Compounds

Compound NameKMO InhibitionNeuroprotective EffectAntitumor Activity
Ro 61-8048StrongYesModerate
Other Thiazole DerivativesVariableYesHigh

Mechanism of Action

The compound exerts its effects primarily through the inhibition of kynurenine 3-monooxygenase, an enzyme involved in the kynurenine pathway. By inhibiting this enzyme, the compound increases the levels of kynurenic acid, which has neuroprotective properties and can reduce the levels of neurotoxic metabolites . This mechanism is particularly relevant in the context of neurological disorders where dysregulation of the kynurenine pathway is implicated.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Substituent Position : The 3-nitrophenyl group on the thiazole (target compound) may introduce steric hindrance and meta-directing effects, contrasting with para-substituted analogs like 4-nitrophenyl in .

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₈H₁₅N₃O₅S) has a molecular weight of ~397.4 g/mol, comparable to analogs like 4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (328.36 g/mol) .
  • Solubility: The nitro group may reduce aqueous solubility compared to methoxy- or dimethylamino-substituted analogs .
  • Stability : Nitro groups can confer oxidative stability but may pose metabolic challenges (e.g., reduction to amines in vivo).

Biological Activity

3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, also known as Ro 61-8048, is a compound that has gained attention for its biological activity, particularly as a potent inhibitor of kynurenine 3-monooxygenase (KMO). This inhibition plays a crucial role in modulating neurotransmitter levels in the brain, which has implications for various neurological conditions.

  • Molecular Formula : C17H15N3O6S2
  • Molecular Weight : 421.44 g/mol
  • CAS Number : 199666-03-0
  • Synonyms : Ro 61-8048, CS-1828

Structure

The chemical structure comprises a benzamide core with methoxy and nitrophenyl substituents, contributing to its biological activity. The thiazole ring is significant for its interaction with KMO.

PropertyValue
Molecular FormulaC17H15N3O6S2
Molecular Weight421.44 g/mol
CAS Number199666-03-0

Ro 61-8048 functions primarily as a competitive inhibitor of KMO, which is involved in the kynurenine pathway—a critical metabolic route for tryptophan. By inhibiting KMO, Ro 61-8048 increases the levels of kynurenic acid, a neuroprotective metabolite that antagonizes NMDA receptors and reduces excitotoxicity caused by elevated glutamate levels in the brain .

Pharmacological Effects

  • Neuroprotective Activity :
    • Ro 61-8048 has demonstrated neuroprotective effects in various models, potentially beneficial for conditions such as epilepsy and dystonia .
  • Anticonvulsant Properties :
    • In animal studies, the compound exhibited anticonvulsant activity, suggesting its utility in treating seizure disorders .
  • Antidystonic Effects :
    • The compound has been noted to alleviate symptoms associated with dystonia, indicating its potential application in movement disorders .

In Vitro and In Vivo Studies

Several studies have evaluated the efficacy of Ro 61-8048:

  • In Vitro Studies :
    • The compound showed an IC50 value of approximately 37 nM against KMO, indicating high potency .
  • In Vivo Studies :
    • Animal models treated with Ro 61-8048 exhibited increased levels of kynurenic acid and reduced glutamate toxicity, supporting its neuroprotective role .

Case Studies

A notable study published in Frontiers in Neuroscience highlighted the use of Ro 61-8048 in models of Parkinson's disease. The results indicated significant improvement in motor function and a decrease in neuroinflammation markers . Another study focused on its effects on anxiety-like behaviors in rodents, suggesting potential applications in mood disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide?

  • Methodology : Use reflux conditions with polar aprotic solvents (e.g., DMF or ethanol) and catalytic glacial acetic acid to facilitate condensation between 3-nitrophenyl-thiazol-2-amine and 3,4-dimethoxybenzoyl chloride. Monitor reaction progress via TLC and purify via recrystallization from methanol or ethanol .
  • Key Data : Reaction yields >80% are achievable under optimized conditions, as demonstrated in analogous benzamide-thiazole syntheses .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodology : Employ 1H^1H-NMR and 13C^{13}C-NMR to verify substitution patterns (e.g., methoxy groups at C3/C4 and nitro group positioning). IR spectroscopy can confirm amide C=O stretching (~1650–1700 cm1^{-1}). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .
  • Advanced Tip : Single-crystal X-ray diffraction (using SHELX software ) resolves ambiguities in hydrogen bonding (e.g., N–H···N interactions) and molecular packing .

Advanced Research Questions

Q. How does the compound’s structure influence its inhibitory activity against kynurenine pathway enzymes?

  • Mechanistic Insight : The 3,4-dimethoxybenzamide moiety enhances binding to kynurenine 3-monooxygenase (KMO), while the 3-nitrophenyl-thiazole group stabilizes interactions via π-π stacking. SAR studies show that replacing the thiazole with triazole reduces potency by 40% .
  • Experimental Design : Use in vitro enzyme assays (IC50_{50}) and in vivo rodent models to correlate structural modifications (e.g., substituent electronegativity) with reduced 3-OH-kynurenine (3-OH-KYN) levels .

Q. How can contradictory data on neuroprotective vs. neurotoxic effects be resolved in different experimental models?

  • Analysis Framework :

Model-Specific Factors : Dose-dependent effects (e.g., 10 mg/kg vs. 50 mg/kg in mice) may explain discrepancies.

Metabolic Stability : Assess hepatic clearance rates and blood-brain barrier penetration using LC-MS/MS.

Off-Target Effects : Screen for unintended interactions with NMDA receptors using patch-clamp electrophysiology .

  • Key Finding : The compound decreases brain 3-OH-KYN without altering kynurenic acid (KYNA), suggesting selective KMO inhibition .

Q. What computational strategies are effective for predicting binding modes to biological targets like MurA or NMDA receptors?

  • Methodology :

Docking Studies : Use AutoDock Vina with crystal structures (PDB: 4QDI for KMO) to prioritize substituent modifications.

MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., hydrogen bonds with Ser365^{365} in KMO).

Free Energy Calculations : Apply MM/GBSA to rank binding affinities .

  • Validation : Cross-validate predictions with mutagenesis (e.g., Ala-scanning of KMO active site) .

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